molecular formula C12H14BrNO B6187337 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one CAS No. 2680534-82-9

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Cat. No.: B6187337
CAS No.: 2680534-82-9
M. Wt: 268.1
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Description

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a heterocyclic compound featuring a bromine atom and a benzazepine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The benzazepine structure is known for its presence in various pharmacologically active molecules, making this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoaniline and 2,2-dimethyl-1,3-propanediol.

    Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the benzazepine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the cyclization and bromination steps efficiently.

    Optimization of Conditions: Optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization and Ring-Opening: The benzazepine ring can participate in further cyclization or ring-opening reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzazepines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The benzazepine core is known to interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and structural features make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The bromine atom and the benzazepine ring play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
  • 7-fluoro-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
  • 7-iodo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Uniqueness

Compared to its analogs, 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one may exhibit unique reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.

Properties

CAS No.

2680534-82-9

Molecular Formula

C12H14BrNO

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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